

Panaxydol Administration in Animal Studies: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Panaxydol

Cat. No.: B150440

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Panaxydol**, a bioactive polyacetylene compound derived from Panax ginseng, in various animal models. This document details its therapeutic potential in oncology, inflammatory diseases, and neuroregeneration, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on **Panaxydol**, providing a comparative overview of its efficacy across different models and administration routes.

Table 1: Pharmacokinetics of **Panaxydol** in Mice

Parameter	Intravenous (IV) Administration (5 mg/kg)	Oral (PO) Administration (20 mg/kg)
Half-life ($t_{1/2}$)	1.5 hours	5.9 hours
Bioavailability	-	50.4%
Toxicity	Not specified	No signs of toxicity up to 300 mg/kg
Tissue Distribution (2h post-treatment)	Colon tissue showed the highest concentration (486 ng/g)	Colon tissue showed the highest concentration (486 ng/g)

Data sourced from a pharmacokinetic study in CD-1 mice.[\[1\]](#)

Table 2: Efficacy of **Panaxydol** in a Rat Model of Sciatic Nerve Transection

Animal Model	Compound	Dosage	Administration Route	Frequency	Observed Effects
Sprague-Dawley Rats with Sciatic Nerve Transection	Panaxydol (PND)	10 mg/kg	Intraperitoneal (i.p.)	Daily for 2 weeks	Significantly increased myelination of regenerated nerve fibers. [1][2] Promoted sensory and motor function recovery.[1] [2] Upregulated mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in the distal injured nerve. [1][2]

Table 3: Efficacy of Panaxynol (a related polyacetylene) in a Mouse Model of Colitis

Animal Model	Compound	Dosage	Administration Route	Frequency	Observed Effects
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice	Panaxynol (PA)	0.01, 0.1, 0.5, and 1 mg/kg	Oral gavage	Daily (treatment model)	Dose-dependently decreased the Clinical Disease Index (CDI). [3] Reduced inflammation score.[3] Decreased expression of cyclooxygenase-2 (COX-2).[3]

Table 4: Efficacy of Panaxynol in a Mouse Model of Cisplatin-Induced Nephrotoxicity

Animal Model	Compound	Dosage	Administration Route	Frequency	Observed Effects
Cisplatin-Induced Nephrotoxicity in C57BL/6 Mice	Panaxynol	10 and 50 mg/kg	Oral	Once daily for 5 days	Attenuated the loss of body weight. [4] Reduced serum creatinine and Blood Urea Nitrogen (BUN) levels. [5]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments involving **Panaxydol** administration in animal models.

Neuroprotective Effects: Sciatic Nerve Transection Model in Rats

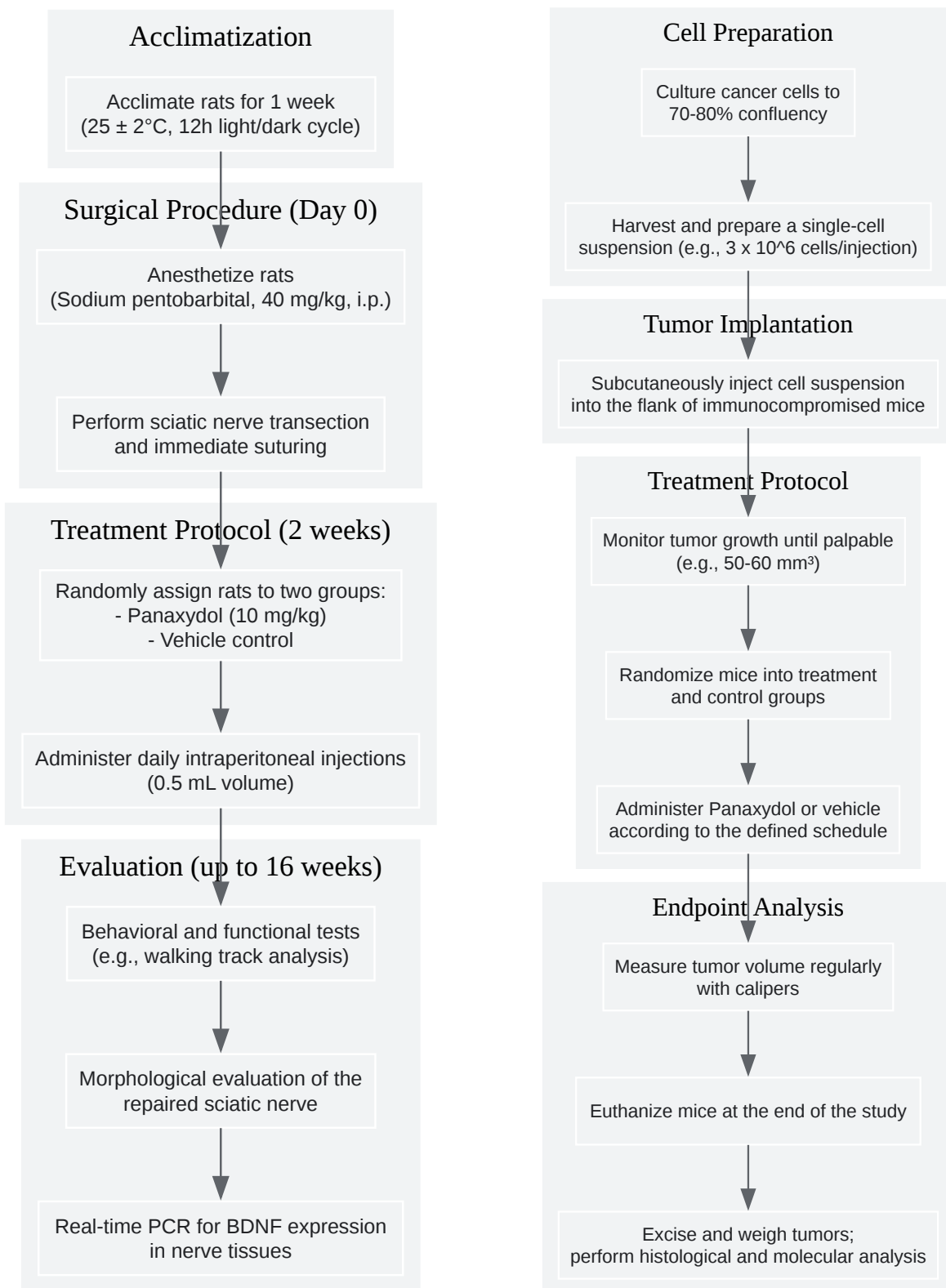
This protocol is adapted from a study investigating the neuroregenerative effects of **Panaxydol**.
[\[1\]](#)[\[2\]](#)[\[6\]](#)

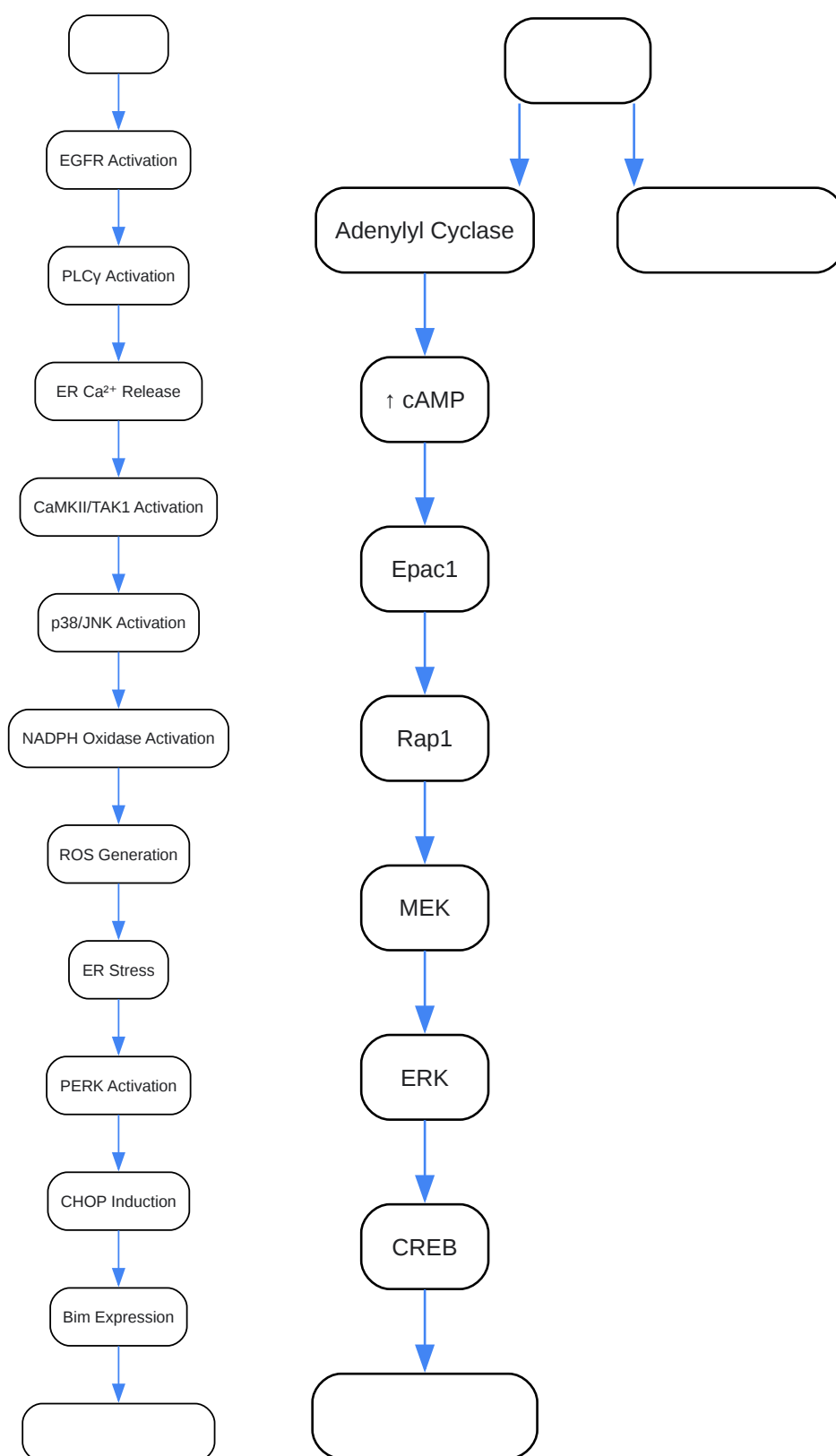
Objective: To evaluate the efficacy of **Panaxydol** in promoting nerve regeneration and functional recovery following peripheral nerve injury.

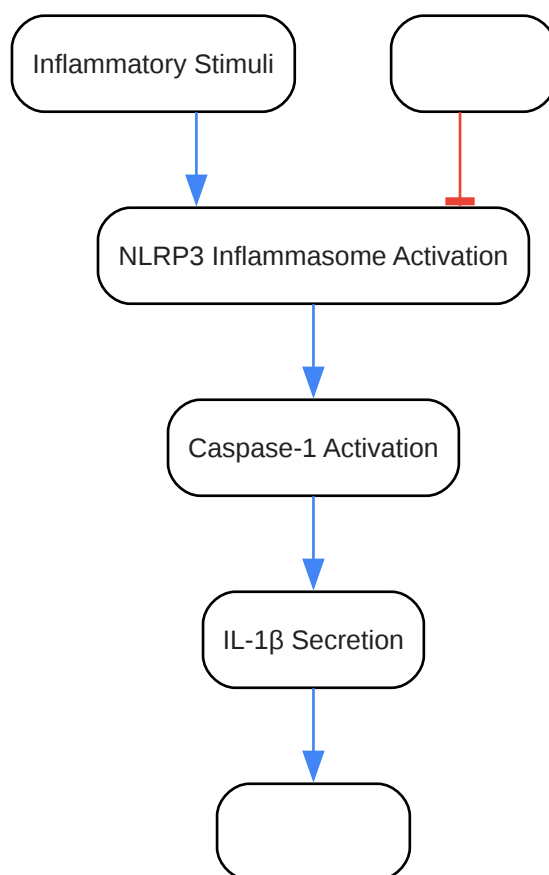
Materials:

- **Panaxydol** (purity >98%)
- Vehicle: 12% Kolliphor HS 15 in normal saline
- Sprague-Dawley rats (female, 7 weeks of age)
- Sodium pentobarbital (for anesthesia)
- Standard surgical instruments for nerve transection
- Suture materials

Experimental Workflow:







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